An In-depth Technical Guide to 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone, a halogenated pyridyl ketone of significant interest in medicinal chemistry and synthetic organic chemistry. This document details the compound's molecular structure, physicochemical properties, and spectroscopic characteristics. A proposed synthetic pathway is outlined, leveraging modern organometallic and cross-coupling methodologies. Furthermore, the guide explores the compound's reactivity, highlighting the dual functionality of the bromo and fluoro substituents, which serve as versatile handles for further molecular elaboration. Potential applications in drug discovery are discussed, contextualized by the established importance of the substituted pyridine motif in pharmacologically active agents.
Introduction: The Significance of Substituted Pyridyl Ketones
Pyridyl ketones are a class of compounds that feature prominently in the landscape of medicinal chemistry and materials science. The pyridine ring, a bioisostere of benzene, imparts unique physicochemical properties, including improved solubility and metabolic stability, making it a privileged scaffold in drug design. The introduction of a ketone functionality provides a key metabolic anchor and a versatile synthetic handle for further molecular derivatization. Specifically, the 3-acylpyridine moiety is a structural component found in a number of bioactive compounds.
This guide focuses on 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone , a trifunctional building block offering a rich platform for chemical exploration. The presence of a bromine atom at the 5-position and a fluorine atom at the 2-position of the pyridine ring provides orthogonal reactivity, enabling selective functionalization and the rapid generation of diverse chemical libraries.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone is characterized by a pyridine ring substituted with a bromine atom, a fluorine atom, and a propanoyl group.
Chemical Structure:
Table 1: Physicochemical Properties of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone
| Property | Value | Source |
| CAS Number | 2005430-91-9 | [1] |
| Molecular Formula | C₈H₇BrFNO | [2] |
| Molecular Weight | 232.05 g/mol | [2] |
| IUPAC Name | 1-(5-bromo-2-fluoropyridin-3-yl)propan-1-one | [2] |
| SMILES | CCC(=O)c1cc(Br)cnc1F | |
| InChI Key | QZTIFEVONRVSJU-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the ethyl group of the propanone moiety.
-
Pyridine Protons: Two doublets are anticipated in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 4-position will likely appear as a doublet, coupled to the fluorine at the 2-position and the proton at the 6-position. The proton at the 6-position will appear as a doublet, coupled to the proton at the 4-position.
-
Ethyl Protons: A quartet corresponding to the methylene (-CH₂-) group (δ 2.8-3.2 ppm) and a triplet for the methyl (-CH₃) group (δ 1.0-1.4 ppm) are expected.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms (F, N, O, Br).
-
Carbonyl Carbon: A signal in the downfield region (δ 190-200 ppm) is characteristic of a ketone.
-
Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the fluorine (C2) will exhibit a large one-bond C-F coupling constant. The other carbons will show smaller couplings to fluorine.
-
Alkyl Carbons: Signals for the methylene and methyl carbons of the ethyl group will appear in the upfield region.
Mass Spectrometry
The mass spectrum will be characterized by the molecular ion peak and specific fragmentation patterns.
-
Molecular Ion (M+): The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).
-
Fragmentation: Common fragmentation pathways for ketones include alpha-cleavage, leading to the loss of an ethyl radical or a propionyl radical.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the ketone carbonyl group.
-
C-F Stretch: An absorption band in the region of 1200-1300 cm⁻¹ is expected for the C-F bond.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.
Proposed Synthesis Pathway
The proposed multi-step synthesis involves a directed ortho-metalation followed by acylation.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Directed ortho-Metalation and Lithiation
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise to generate lithium diisopropylamide (LDA) in situ.
-
After stirring for 30 minutes, a solution of 5-bromo-2-fluoropyridine in anhydrous THF is added dropwise, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the 3-lithiated pyridine intermediate. The fluorine atom at the 2-position directs the deprotonation to the C3 position.
Step 2: Acylation
-
To the solution of the lithiated intermediate, a solution of propionyl chloride in anhydrous THF is added slowly at -78 °C.
-
The reaction is stirred at -78 °C for an additional 1-2 hours, allowing the nucleophilic lithiated pyridine to attack the electrophilic carbonyl carbon of the propionyl chloride.
Step 3: Work-up and Purification
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone.
Chemical Reactivity and Synthetic Utility
The unique arrangement of functional groups in 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone endows it with a versatile reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the adjacent nitrogen atom and the carbonyl group at the 3-position, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The C-F bond is an excellent leaving group in this context. This allows for the facile introduction of a wide range of nucleophiles, including:
-
O-Nucleophiles: Alcohols and phenols can displace the fluoride to form ether linkages.
-
N-Nucleophiles: Primary and secondary amines, as well as various nitrogen-containing heterocycles, can be introduced to form C-N bonds.
-
S-Nucleophiles: Thiols can react to form thioethers.
Palladium-Catalyzed Cross-Coupling at the C5-Position
The bromine atom at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups.[3][4][5]
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines.[6][7]
-
Sonogashira Coupling: The introduction of terminal alkynes can be achieved via this palladium- and copper-catalyzed reaction.
-
Heck Coupling: Formation of C-C bonds with alkenes is also a viable transformation.
The orthogonal reactivity of the C2-fluoro and C5-bromo positions allows for a stepwise and selective functionalization of the pyridine ring, providing access to a vast chemical space from a single starting material.
Potential Applications in Drug Discovery
While specific biological activities of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone have not been extensively reported, its structural motifs are prevalent in many pharmaceutically active compounds. The ability to readily diversify this scaffold through the reactions described above makes it an attractive starting point for the discovery of novel therapeutic agents.
The 3-acylpyridine core is a recognized pharmacophore in various drug classes.[8] The strategic placement of functionalizable handles at the C2 and C5 positions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone is a valuable and versatile building block in organic synthesis. Its trifunctional nature, combining a ketone and two distinct halogen atoms on a pyridine ring, offers a wealth of opportunities for the synthesis of complex molecules. The orthogonal reactivity of the fluoro and bromo substituents allows for selective and sequential functionalization, making it an ideal starting material for the generation of chemical libraries for drug discovery and other applications. This guide provides a foundational understanding of its properties, a practical (though proposed) synthetic route, and an overview of its potential for further chemical exploration.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 2005430-91-9|1-(5-Bromo-2-fluoropyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 5. 1-(5-Bromo-3-fluoropyridin-2-yl)prop-2-en-1-one | C8H5BrFNO | CID 177815119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sid.ir [sid.ir]
